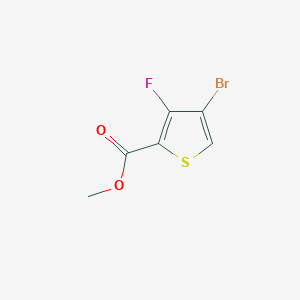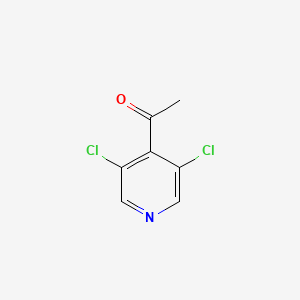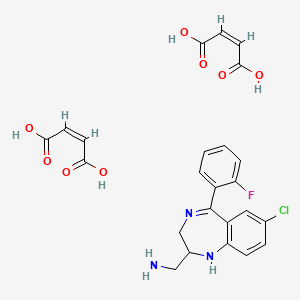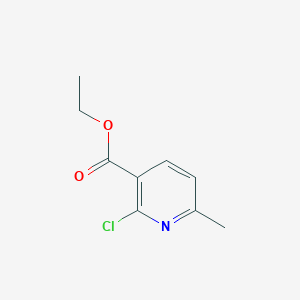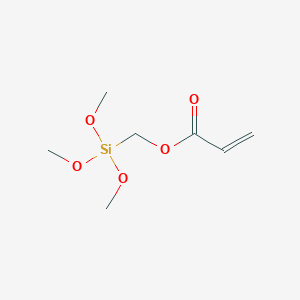
(Trimethoxysilyl)methyl prop-2-enoate
Übersicht
Beschreibung
“(Trimethoxysilyl)methyl prop-2-enoate” is an organosilicon compound with the chemical formula CH2=CHCOOCH2Si(OCH3)3 . It is also known by its IUPAC name, (trimethoxysilyl)methyl prop-2-enoate .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, trimethoxysilane compounds are generally synthesized through hydrolysis reactions . For instance, the hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .
Molecular Structure Analysis
The molecular formula of (Trimethoxysilyl)methyl prop-2-enoate is C7H14O5Si . Its average mass is 206.269 Da and its monoisotopic mass is 206.061050 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Trimethoxysilyl)methyl prop-2-enoate include a density of 1.0±0.1 g/cm3, a boiling point of 174.0±23.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 49.2±18.2 °C .
Wissenschaftliche Forschungsanwendungen
Hydrolysis and Desilylation
A study by Kuroda, Sunakawa, and Muguruma (2008) explored the hydrolysis and desilylation reactions of 2-[(trimethylsilyl)methyl]acrylate derivatives, which are closely related to "(Trimethoxysilyl)methyl prop-2-enoate." They found that substrates with nonconjugating substituents at the acrylate moiety were stable under dilute alkali conditions but underwent simple hydrolysis under concentrated alkali conditions. This difference in reactivity can be attributed to the stabilization of the intermediate anion in the presence of conjugated substituents at the acrylate skeleton, suggesting potential applications in selective chemical synthesis and materials processing (Kuroda, Sunakawa, & Muguruma, 2008).
Photophysical Characterization in Organic Copolymers
Tyagi et al. (2007) characterized the fluorescence and laser properties of the dipyrromethene–BF2 dye PM597 in copolymers containing 3-trimethoxysilylpropyl 2-methylprop-2-enoate (TMSPMA). They found that the structural and thermo-mechanical properties of these materials improved with increasing cross-linking, making them attractive as active laser media. This highlights the compound's application in enhancing the performance of laser dyes and related optical materials (Tyagi et al., 2007).
Trimethylsilylation in Polymer Science
Hasegawa, Sakka, Kuroda, and Kato (1987) applied trimethylsilylation to the hydrolysed and polycondensed products of methyltriethoxysilane, detecting five trimethylsilylated derivatives of methylsilsesquioxanes. This study demonstrates the utility of silylation reactions in modifying siloxane polymers for improved properties or functionalities, potentially including "(Trimethoxysilyl)methyl prop-2-enoate" derivatives (Hasegawa, Sakka, Kuroda, & Kato, 1987).
Polymerization and Material Modification
Ozdemir and Cömertpay (2017) studied the modification of an EPDM matrix with trimethoxysilyl poly-1,2-butadiene (TMSPBD), closely related to "(Trimethoxysilyl)methyl prop-2-enoate." They reported improvements in mechanical properties and thermal stability, showcasing the compound's role in enhancing polymer matrices through modification (Özdemir & Cömertpay, 2017).
Advanced Material Synthesis
Richards et al. (2019) investigated the reactions of trimethylaluminum with phosphazenates, illustrating how variations in the steric properties of substituents influence reaction pathways and metal arrangements. This study provides insights into the complex chemistry that can be explored with silyl compounds for applications in materials synthesis and catalysis (Richards et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate, suggests that it is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and calling a poison centre/doctor if feeling unwell .
Eigenschaften
IUPAC Name |
trimethoxysilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5Si/c1-5-7(8)12-6-13(9-2,10-3)11-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPHEZSCZWYTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](COC(=O)C=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560784 | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethoxysilyl)methyl prop-2-enoate | |
CAS RN |
21134-38-3 | |
| Record name | 2-Propenoic acid, (trimethoxysilyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21134-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021134383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethoxysilyl)methyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



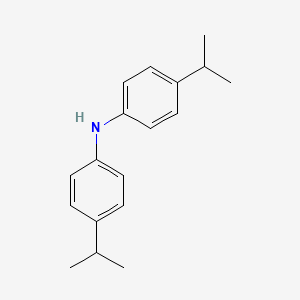
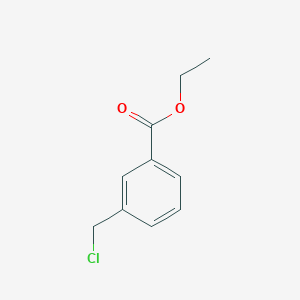
![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
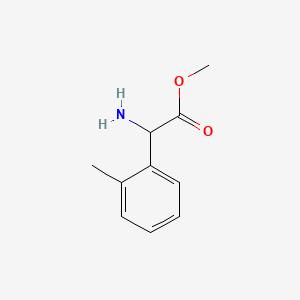
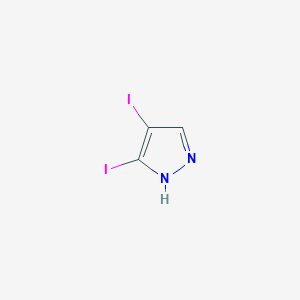
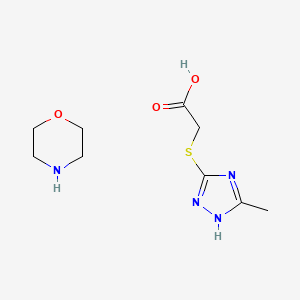
![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)
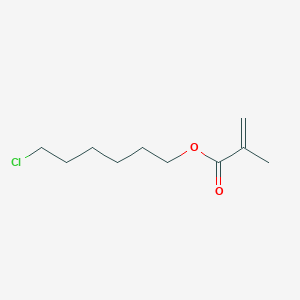
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)
